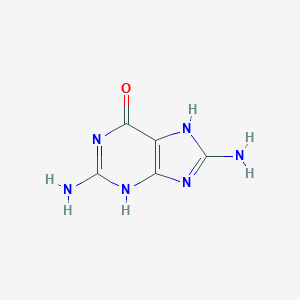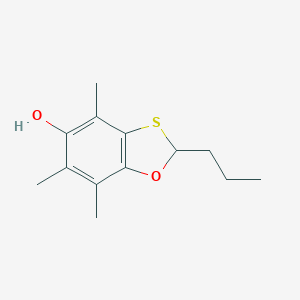
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol, also known as Trolox, is a synthetic analogue of vitamin E. It is a water-soluble antioxidant that has been extensively studied for its potential applications in scientific research. Trolox has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in many areas of research.
Wirkmechanismus
The mechanism of action of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is thought to be related to its ability to scavenge free radicals and to inhibit oxidative damage. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol can donate electrons to free radicals, neutralizing their harmful effects. It can also chelate metal ions, which can catalyze the formation of free radicals. In addition, 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to activate cellular signaling pathways that are involved in the regulation of cellular metabolism and survival.
Biochemische Und Physiologische Effekte
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative damage, to reduce inflammation, and to improve mitochondrial function. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has also been shown to have anti-cancer properties, to protect against cardiovascular disease, and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol in lab experiments is its water solubility, which makes it easy to use in cell culture studies. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is that it may not accurately reflect the effects of natural antioxidants, as it is a synthetic analogue of vitamin E.
Zukünftige Richtungen
There are many potential future directions for research on 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to protect against oxidative damage in the brain and to improve cognitive function, making it a promising candidate for further study in this area. Another potential area of research is the use of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol in the prevention and treatment of cardiovascular disease, which is also related to oxidative stress. Finally, there is interest in studying the effects of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol on aging and age-related diseases, as oxidative stress is thought to play a role in the aging process.
Synthesemethoden
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol can be synthesized by the reaction of 2,6-di-tert-butylphenol with 2-mercaptobenzoic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is widely used in scientific research as an antioxidant and a free radical scavenger. It has been shown to protect cells and tissues from oxidative damage, which can lead to a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is also used in cell culture studies to protect cells from oxidative stress and to study the effects of antioxidants on cellular function.
Eigenschaften
CAS-Nummer |
100480-17-9 |
|---|---|
Produktname |
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol |
Molekularformel |
C13H18O2S |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
4,6,7-trimethyl-2-propyl-1,3-benzoxathiol-5-ol |
InChI |
InChI=1S/C13H18O2S/c1-5-6-10-15-12-8(3)7(2)11(14)9(4)13(12)16-10/h10,14H,5-6H2,1-4H3 |
InChI-Schlüssel |
IGGIBRSAGVJGQR-UHFFFAOYSA-N |
SMILES |
CCCC1OC2=C(S1)C(=C(C(=C2C)C)O)C |
Kanonische SMILES |
CCCC1OC2=C(S1)C(=C(C(=C2C)C)O)C |
Synonyme |
5-HTOBT 5-hydroxy-4,6,7-trimethyl-2-propyl-1,3-benzoxathiazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



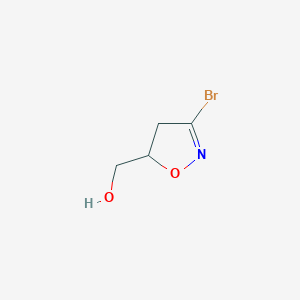

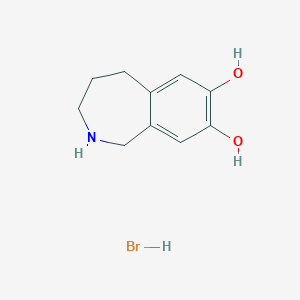
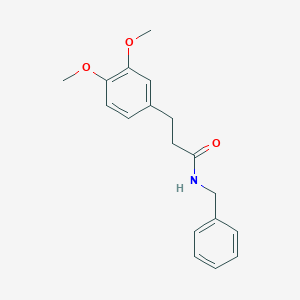
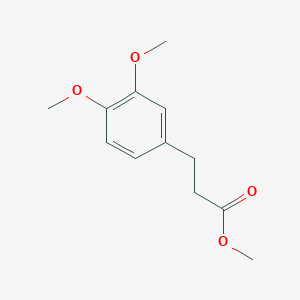
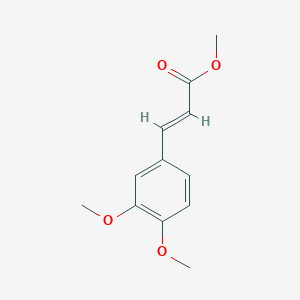

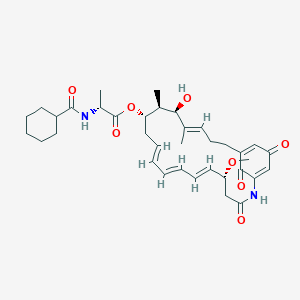

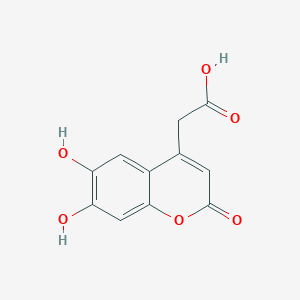
![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)

